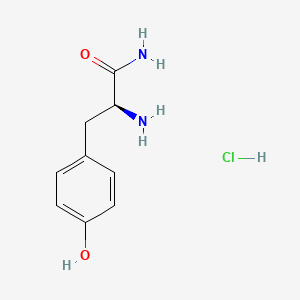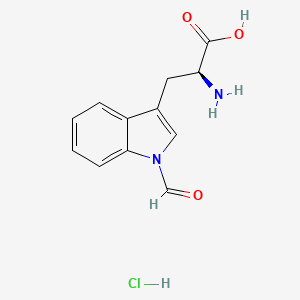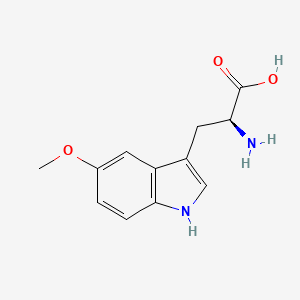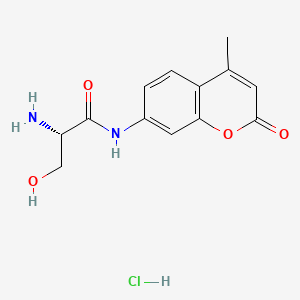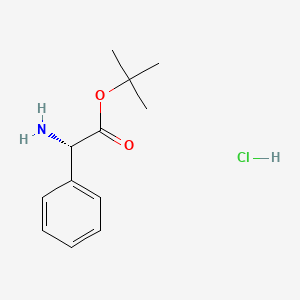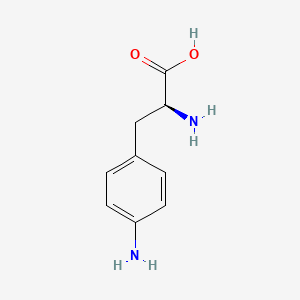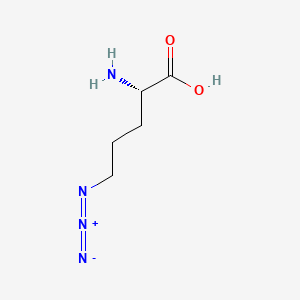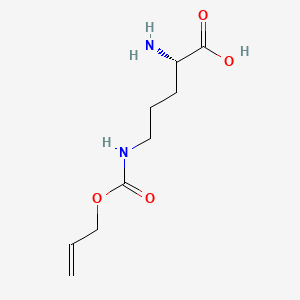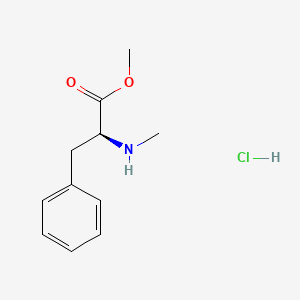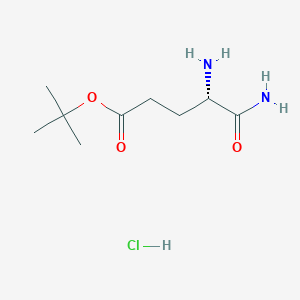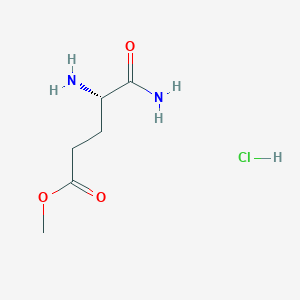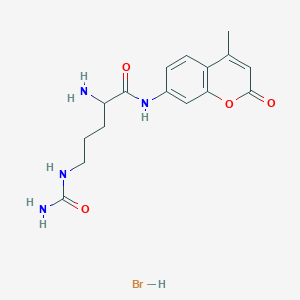
H-D-Glu-OMe
説明
®-4-Amino-5-methoxy-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a methoxy group, and a keto group on a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
科学的研究の応用
®-4-Amino-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
H-D-Glu-OMe, also known as D-Glutamic acid, 1-methyl ester or ®-4-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid . The primary targets of this compound are enzymes involved in glutamine metabolism, such as glutamate dehydrogenase (GDH) and vesicular glutamate transporter 1 (VGLUT1) . GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), playing a crucial role in metabolic processes . VGLUT1, on the other hand, is responsible for the transport of glutamate into synaptic vesicles, contributing to neurotransmission .
Mode of Action
It is known that glutamic acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . They can also affect mental performance during stress-related tasks .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle by participating in the conversion of glutamate to α-KG . This process is crucial for energy production within cells. Additionally, it contributes to the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
As a derivative of glutamic acid, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of this compound are largely dependent on its interaction with its targets. By influencing glutamine metabolism, it can affect various physiological processes, including energy production, neurotransmission, and immune response .
生化学分析
Biochemical Properties
H-D-Glu-OMe plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. This compound interacts with several enzymes, including glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate . Additionally, this compound may interact with other proteins and biomolecules involved in amino acid transport and metabolism. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of glutamate receptors and transporters, which play a crucial role in neurotransmission and cellular communication . By modulating these pathways, this compound can impact cellular functions such as energy production, cell growth, and differentiation. The effects on gene expression may involve changes in the transcriptional activity of genes related to amino acid metabolism and transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with glutamate dehydrogenase can modulate the enzyme’s activity, affecting the balance between glutamate and α-ketoglutarate in cells . Additionally, this compound may influence the expression of genes involved in amino acid metabolism by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance cellular functions related to amino acid metabolism and neurotransmission. At high doses, this compound can exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to cell damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and other aminotransferases, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, such as α-ketoglutarate and glutamate, which are critical for cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound can affect its activity and function, as its presence in specific cellular compartments is necessary for its interactions with enzymes and other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria can enhance its interactions with mitochondrial enzymes involved in amino acid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-5-methoxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-methoxy-2-oxobutanoic acid and ammonia. The reaction typically proceeds under mild conditions, with the addition of a reducing agent to facilitate the formation of the amino group.
Industrial Production Methods: In an industrial setting, the production of ®-4-Amino-5-methoxy-5-oxopentanoic acid may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and greater efficiency, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: ®-4-Amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted amino acids, and various oxo compounds.
類似化合物との比較
4-Amino-5-methoxy-5-oxopentanoic acid: Lacks the ®-configuration.
4-Amino-5-hydroxy-5-oxopentanoic acid: Contains a hydroxyl group instead of a methoxy group.
5-Amino-4-methoxy-5-oxopentanoic acid: The positions of the amino and methoxy groups are swapped.
Uniqueness: ®-4-Amino-5-methoxy-5-oxopentanoic acid is unique due to its specific stereochemistry and the presence of both an amino and a methoxy group on the same carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710433 | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26566-13-2 | |
| Record name | 1-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


